molecular formula C9H10N2O2S B15068832 7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol

7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol

Cat. No.: B15068832
M. Wt: 210.26 g/mol
InChI Key: WRVXTRSJWDIIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol is a structurally unique compound featuring a spirocyclic system that integrates a cyclobutane ring fused to a thieno[3,2-d]pyrimidine core. The thieno[3,2-d]pyrimidine scaffold is widely recognized in medicinal chemistry for its versatility in targeting kinases such as PI3K, mTOR, FAK, and BTK . This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through structural hybridization .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

spiro[1,7-dihydrothieno[3,2-d]pyrimidine-6,1'-cyclobutane]-2,4-dione

InChI

InChI=1S/C9H10N2O2S/c12-7-6-5(10-8(13)11-7)4-9(14-6)2-1-3-9/h1-4H2,(H2,10,11,12,13)

InChI Key

WRVXTRSJWDIIAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC3=C(S2)C(=O)NC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the cyclobutane ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations. Reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the thieno[3,2-d]pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Its unique properties could be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure may confer unique binding properties, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

C4 and C6 Modifications

  • C4 Substitution : In BTK inhibitors (), retaining an electrophilic warhead at C4 (analogous to Olmutinib) enables covalent binding to Cys481, achieving selectivity over EGFR .
  • C6 Substitution: Flexibility at C6 (e.g., morpholino or pyrazolyl groups in ) enhances PI3Kα inhibition (IC50 = 15 nM) but compromises mTOR activity (IC50 = 16 nM) .

Table 2: Impact of Substitution on Kinase Inhibition

Compound/Scaffold Substitution Target (IC50) Reference
Compound 14 () C6-Morpholino PI3Kα: 15 nM, mTOR: 16 nM
4,6-Disubstituted () Pyrrolidinyl-acetylenic EGFR: 14–65 nM

Spirocyclic vs. Non-Spirocyclic Analogues

The spirocyclobutane moiety in the target compound introduces steric constraints absent in linear analogues. For example:

  • Spiro Systems : Improve metabolic stability and selectivity by reducing off-target interactions (e.g., spiro[1,4-benzoxazine] in ) .
  • Linear Analogues: Such as 4,6-disubstituted thieno[3,2-d]pyrimidines (), prioritize potency but may suffer from pharmacokinetic limitations .

FAK and EGFR Inhibition

Thieno[3,2-d]pyrimidine scaffolds modified with diamino groups () show moderate FAK inhibition, whereas 4,6-disubstituted derivatives () achieve dual EGFR/ErbB2 inhibition (IC50 = 14–65 nM) . The target compound’s diol groups may mimic these interactions but require empirical validation.

BTK Selectivity

Compounds 7 and 8 () with 4,6-substituted thieno[3,2-d]pyrimidine cores exhibit BTK inhibition comparable to Olmutinib while sparing EGFR, highlighting the role of substitution geometry in selectivity .

Biological Activity

7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol is a unique heterocyclic compound characterized by its spirocyclic structure, which integrates a cyclobutane ring with a thieno[3,2-d]pyrimidine moiety. The presence of hydroxyl groups at the 2' and 4' positions is significant for its biological activity and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its diverse reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) often below 20 µM. The compound's structural features contribute to its ability to disrupt bacterial cell functions.

Anticancer Activity

The spirocyclic nature of the compound may confer unique interactions with cellular pathways involved in cancer progression. Preliminary investigations suggest that it could inhibit specific kinases associated with tumor growth. The dual hydroxyl functionality enhances its potential to form hydrogen bonds with target proteins, which may be crucial for its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications at various positions can lead to enhanced potency or reduced toxicity. A comparative analysis with similar compounds reveals that slight alterations in substituents can significantly affect their biological profiles.

Compound NameStructure TypeKey FeaturesUnique Aspects
Furo[3,2-d]pyrimidine-2,4-diolFused PyrimidineHydroxyl groups at 2 and 4 positionsFocus on protein kinase inhibition
Spiro[cyclobutane-1,1'(2'H)-isoquinolin]-6'-amineSpirocyclic AmineContains an isoquinoline structurePotential neuroactive properties
Thienopyrimidine DerivativesThienopyrimidineVarious substitutions possibleDiverse biological activities

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a high-throughput screening study involving over 100,000 compounds, several derivatives of similar spirocyclic structures demonstrated significant inhibition of Mycobacterium tuberculosis growth. Notably, compounds with MIC values below 10 µM were prioritized for further development due to their promising selectivity indices against eukaryotic cells (HepG2) .

Case Study 2: Anticancer Screening

A series of spirocyclic compounds were evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the potential therapeutic index of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.